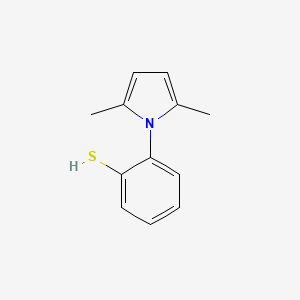
2-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzene ring substituted with a thiol group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-thiol typically involves the reaction of 2,5-dimethylpyrrole with a benzene derivative containing a suitable leaving group. The reaction conditions often include the use of a base to deprotonate the pyrrole, facilitating nucleophilic substitution on the benzene ring. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolate anions.
Substitution: Formation of alkyl or acyl derivatives of the original compound.
科学研究应用
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form covalent bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1-thiol involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar structure but with an alcohol group instead of a thiol group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Contains an aldehyde group instead of a thiol group.
1-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanone: Features a ketone group instead of a thiol group.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-1-thiol is unique due to the presence of both a pyrrole ring and a thiol group, which confer distinct chemical reactivity and potential for diverse applications. The thiol group, in particular, allows for covalent modification of biomolecules, making this compound valuable in biochemical research.
属性
分子式 |
C12H13NS |
|---|---|
分子量 |
203.31 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)benzenethiol |
InChI |
InChI=1S/C12H13NS/c1-9-7-8-10(2)13(9)11-5-3-4-6-12(11)14/h3-8,14H,1-2H3 |
InChI 键 |
OGEOJIHNOVMYNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=CC=C2S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


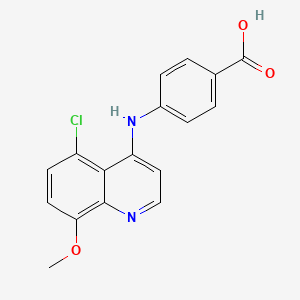
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)

![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
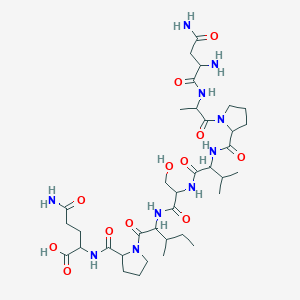
![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)
![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine](/img/structure/B12111407.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
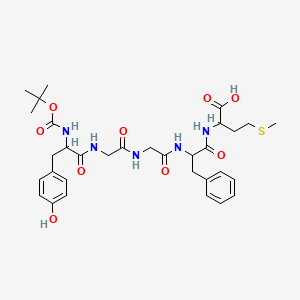

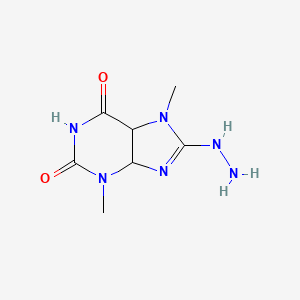
![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
